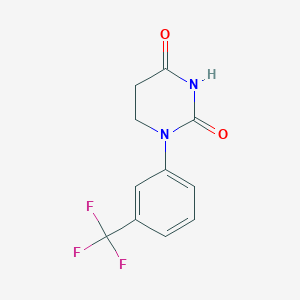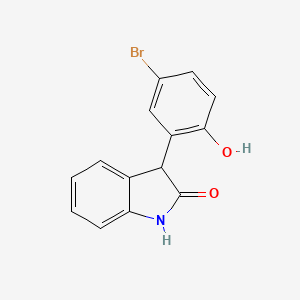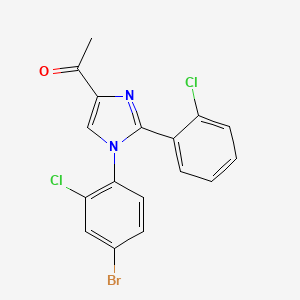![molecular formula C21H30O B8296785 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one](/img/structure/B8296785.png)
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as reaction times and temperatures, are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of high-quality fuels and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups. The exact pathways and targets can vary based on the application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(2-furylmethylidene)cyclopentan-1-one: A similar compound used as a fuel precursor.
(6R)-5,6,7,8-tetrahydro-L-biopterin: A compound with antioxidant properties.
Uniqueness
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring and a tetrahydronaphthalene moiety sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C21H30O |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-16-7-8-18-14-19(10-9-17(18)13-16)20-11-12-21(22)15-20/h9-10,14,16,20H,2-8,11-13,15H2,1H3/t16-,20?/m1/s1 |
Clave InChI |
DZCTUQNUQANFRZ-QRIPLOBPSA-N |
SMILES isomérico |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
SMILES canónico |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


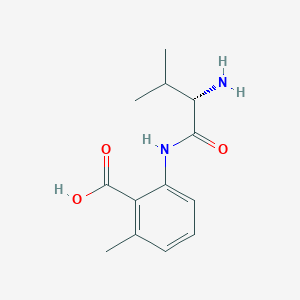

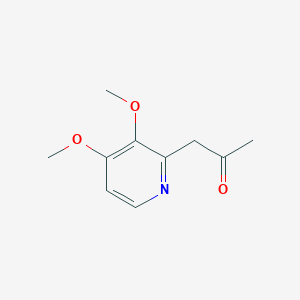

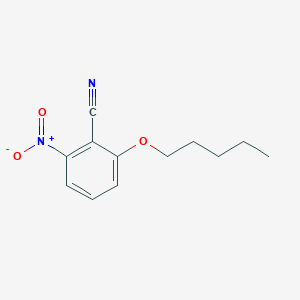

![N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide](/img/structure/B8296761.png)
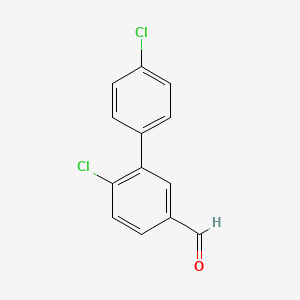
![2-(3-Chloro-propyl)-benzo[b]thiophene](/img/structure/B8296775.png)
